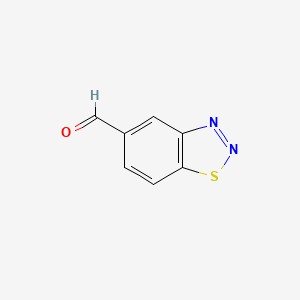

1,2,3-Benzothiadiazole-5-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKIBIZZLRPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594245 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-15-5 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2,3-Benzothiadiazole-5-carboxaldehyde (CAS Number: 394223-15-5), a heterocyclic compound with significant potential in medicinal chemistry and materials science. By synthesizing established data with field-proven insights, this document aims to equip researchers with the foundational knowledge to effectively utilize this molecule in their discovery and development workflows.

Core Molecular Profile

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a carboxaldehyde group at the 5-position.[1] This unique structural arrangement imparts specific electronic properties that make it an attractive scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 394223-15-5 | [1] |

| Molecular Formula | C₇H₄N₂OS | [1] |

| Molecular Weight | 164.18 g/mol | [2] |

| Synonyms | 5-formyl-1,2,3-benzothiadiazole, 1,2,3-benzothiadiazole-5-carbaldehyde | [1] |

| SMILES | C1=CC2=C(C=C1C=O)N=NS2 | [1] |

Synthesis Strategies: A Mechanistic Perspective

Constructing the 1,2,3-Benzothiadiazole Scaffold

The formation of the 1,2,3-benzothiadiazole ring system is typically achieved through the diazotization of an appropriately substituted 2-aminothiophenol.[3]

Key Experimental Protocol: Diazotization of 2-Aminothiophenol Derivatives

-

Starting Material Selection: The synthesis would commence with a 2-aminothiophenol derivative carrying a precursor to the aldehyde group at the 4-position (which will become the 5-position in the final product), such as a methyl or hydroxymethyl group.

-

Diazotization: The aminothiophenol is dissolved in an acidic medium (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The temperature control is paramount to prevent the decomposition of the unstable diazonium intermediate.

-

Intramolecular Cyclization: The diazonium salt spontaneously cyclizes to form the stable 1,2,3-benzothiadiazole ring.[3]

Introduction of the Carboxaldehyde Functionality

The aldehyde group can be introduced either before or after the formation of the heterocyclic ring.

-

Pre-functionalization Strategy: This involves starting with a commercially available, appropriately substituted aniline or thiophenol. For instance, 4-amino-3-mercaptobenzaldehyde could directly undergo diazotization and cyclization.

-

Post-functionalization Strategy: A more common approach involves the functionalization of the pre-formed 1,2,3-benzothiadiazole core. This could be achieved through:

-

Oxidation of a Methyl Group: If the starting material was 5-methyl-1,2,3-benzothiadiazole, the methyl group could be oxidized to an aldehyde using various oxidizing agents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

Formylation Reactions: Direct formylation of the benzothiadiazole ring, for instance, through a Vilsmeier-Haack type reaction, might be possible, although the electronic nature of the ring would influence the regioselectivity.

-

Diagram 1: Postulated Synthetic Pathway

Caption: Postulated synthetic route to this compound.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality of this compound is the primary site for chemical modifications, opening a vast landscape for the synthesis of novel derivatives.

Reactions of the Aldehyde Group

The carboxaldehyde group can undergo a wide range of classical organic reactions, allowing for the introduction of diverse pharmacophores and functional groups.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amines. This is a cornerstone reaction in medicinal chemistry for library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling the extension of the carbon chain.

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines, hydrazones with hydrazine derivatives, and oximes with hydroxylamine. These reactions are often used to generate biologically active compounds.[4]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate or reduced to an alcohol with sodium borohydride.

Diagram 2: Key Derivatization Reactions

Caption: Potential derivatization pathways from the aldehyde moiety.

Applications in Drug Discovery and Development

The benzothiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] While the specific biological profile of this compound is not yet reported, its potential can be extrapolated from related compounds.

Anticancer Activity

Numerous benzothiazole and benzothiadiazole derivatives have demonstrated potent anticancer activities.[6][7][8] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis. The aldehyde group of the title compound serves as a versatile handle to synthesize libraries of derivatives for screening against various cancer cell lines.

Antimicrobial Properties

The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[9] The structural modifications enabled by the aldehyde group can be exploited to optimize the antimicrobial spectrum and potency of new chemical entities.

Other Therapeutic Areas

Benzothiadiazole derivatives have also been investigated for their potential as anti-inflammatory, antidiabetic, and neuroprotective agents.[10][11]

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Rationale | Key References |

| Oncology | Benzothiadiazole core is present in many anticancer agents. | [6][7][8] |

| Infectious Diseases | Known antimicrobial activity of the benzothiazole scaffold. | [9] |

| Inflammation | Derivatives have shown anti-inflammatory properties. | [7] |

| Metabolic Diseases | Potential for development as antidiabetic agents. | [11] |

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward derivatization through the aldehyde group allows for the systematic exploration of structure-activity relationships. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the biological evaluation of its derivatives in various disease models. The insights provided in this guide are intended to serve as a catalyst for such investigations, ultimately unlocking the full potential of this promising heterocyclic scaffold.

References

- Biological evaluation and characterization of benzothiazole deriv

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2017). Molecules, 22(10), 1694. [Link]

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.

-

Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. (2015). Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link]

-

1,2,3-Benzothiadiazole. In Wikipedia. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1364531. [Link]

- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. (2025). MDPI.

- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025). Letters in Drug Design & Discovery.

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules, 30(1), 1. [Link]

- Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ. (2016). Royal Society of Chemistry.

-

Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022). Molecules, 27(23), 8527. [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). Expert Opinion on Therapeutic Patents, 32(3), 235-251. [Link]

- Emergence of benzothiazole and its derivatives as a potential antidiabetic probe. (2020).

- This compound. Chemical Suppliers.

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2020). Molecules, 25(21), 5195. [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Molecules, 26(17), 5344. [Link]

- 2,1,3-Benzothiadiazole-5-carboxaldehyde. Santa Cruz Biotechnology.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). Molecules, 23(7), 1607.

- This compound. Alchem Pharmtech.

- Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. (2022). Dyes and Pigments, 209, 110905.

- 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2016). ChemInform, 47(32).

- 2,1,3-Benzothiadiazole-5-carboxaldehyde. Apollo Scientific.

Sources

- 1. This compound | CAS 394223-15-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]

- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 8. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emergence of benzothiazole and its derivatives as a potential antidiabetic probe (2020) | Neeraj Bainsal | 3 Citations [scispace.com]

An In-depth Technical Guide to the Physical Properties of 5-Formyl-1,2,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-1,2,3-benzothiadiazole, a member of the benzothiadiazole family of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] The benzothiadiazole core, a fusion of a benzene ring and a thiadiazole ring, imparts unique electronic properties to its derivatives, making them valuable scaffolds in the design of novel therapeutic agents and functional organic materials.[3][4][5] The introduction of a formyl group at the 5-position further enhances its chemical reactivity, providing a versatile handle for synthetic modifications and the development of new molecular entities.[6]

This technical guide provides a comprehensive overview of the known physical properties of 5-Formyl-1,2,3-benzothiadiazole. As a Senior Application Scientist, the following sections will delve into the experimentally determined and computationally predicted characteristics of this compound, offering field-proven insights into its handling, characterization, and potential applications. The information presented herein is curated from various scientific sources to ensure technical accuracy and trustworthiness.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is a clear identification of its molecular structure.

Caption: 2D representation of the 5-Formyl-1,2,3-benzothiadiazole molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,2,3-Benzothiadiazole-5-carbaldehyde |

| Synonyms | 5-Formyl-1,2,3-benzothiadiazole, 1,2,3-Benzothiadiazole-5-carboxaldehyde |

| CAS Number | 394223-15-5 |

| Molecular Formula | C₇H₄N₂OS |

| Molecular Weight | 164.19 g/mol |

| InChI | InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H |

| InChIKey | BWKIBIZZLRPKFY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C=O)N=NS2 |

Key Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the available data for 5-Formyl-1,2,3-benzothiadiazole and its more commonly reported isomer, 2,1,3-benzothiadiazole-5-carbaldehyde. It is crucial for researchers to be aware of the specific isomer they are working with, as physical properties can vary significantly.

Table 2: Physical Properties of Formyl-Benzothiadiazole Isomers

| Property | 5-Formyl-1,2,3-benzothiadiazole | 5-Formyl-2,1,3-benzothiadiazole |

| Melting Point | 102-104 °C[7] | 89-95 °C[6] |

| Boiling Point | 306.7 °C at 760 mmHg (Predicted)[7] | 291.9 °C at 760 mmHg[3] |

| Appearance | Data not available | Solid |

| Solubility | Generally soluble in organic solvents.[4] Specific data is limited. | Soluble in organic solvents. |

| Density | 1.477 g/cm³ (Predicted)[7] | 1.5±0.1 g/cm³[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount in chemical research. The following are standard, field-proven protocols for key physical measurements.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the crystalline 5-Formyl-1,2,3-benzothiadiazole is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (clear point) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[3][4]

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate melting point. Rapid heating can lead to a broadened melting range and an erroneously high reading.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

-

Qualitative Assessment: To approximately 1 mL of each solvent in a separate test tube, a small, accurately weighed amount (e.g., 1-2 mg) of 5-Formyl-1,2,3-benzothiadiazole is added.

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is recorded as "soluble." If it does not, the mixture can be gently warmed to assess solubility at elevated temperatures. The terms "sparingly soluble" or "insoluble" are used for intermediate or no dissolution, respectively.

Expertise & Experience: For quantitative solubility, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solid is determined analytically, often by UV-Vis spectrophotometry or HPLC after filtration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 5-Formyl-1,2,3-benzothiadiazole, one would expect to see signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the benzene ring, and a distinct singlet for the aldehydic proton (typically 9-10 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the formyl group (typically 180-200 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic H | ~9.9-10.1 | - |

| Aromatic H's | ~7.5-8.5 | ~120-155 |

| Carbonyl C | - | ~190 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

-

Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretches: Bands above 3000 cm⁻¹.

-

N=N stretch: This can be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (164.19 m/z) would be expected.

-

Fragmentation: Common fragmentation patterns may involve the loss of the formyl group (CHO, 29 Da) or other characteristic fragments of the benzothiadiazole ring system. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Safety and Handling

Conclusion

5-Formyl-1,2,3-benzothiadiazole is a promising building block in various fields of chemical research. This guide has provided a detailed overview of its key physical properties and the standard experimental protocols for their determination. A thorough understanding of these characteristics is fundamental for the successful synthesis, purification, and application of this and related compounds. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its physical and chemical behavior.

References

-

Wikipedia. 1,2,3-Benzothiadiazole. Available from: [Link]

- Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Molecules. 2023;28(12):4779.

- Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. 2021;26(16):4931.

- Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. RSC Advances. 2016;6(76):72178-72187.

- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Eng. Proc. 2021;5(1):3.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. J Org Chem. 2024;89(10):7009-7020.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. International Journal of Scientific & Engineering Research. 2019;10(7):108-115.

- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. 2024;29(9):2121.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Int J Mol Sci. 2023;24(22):16401.

-

(PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. Available from: [Link]

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Med Chem. 2023;14(11):2131-2162.

- Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Crystals. 2021;11(7):729.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. 2023;28(2):977.

-

PubChem. 1,2,3-Benzothiadiazole. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

Experiment 1 - Melting Points. Available from: [Link]

-

Melting Point Determination / General Tests. Available from: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available from: [Link]

-

Melting point determination - SSERC. Available from: [Link]

Sources

- 1. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Benzothiadiazole | C6H4N2S | CID 67505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]

- 7. CAS 273-77-8: 1,2,3-Benzothiadiazole | CymitQuimica [cymitquimica.com]

1,2,3-Benzothiadiazole-5-carboxaldehyde molecular weight

An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carboxaldehyde: Molecular Profile, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core molecular characteristics, synthesis, and key applications of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole heterocycle, with a carboxaldehyde group at the 5-position. This specific arrangement of atoms imparts unique electronic properties that make it a valuable building block in synthetic chemistry.

The fundamental identity of a molecule is its molecular weight, derived from its atomic composition. The molecular formula for this compound is C₇H₄N₂OS.[1][2] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u, Sulfur: ~32.06 u), the precise molecular weight is calculated to be 164.18 g/mol .

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 1,2,3-Benzothiadiazole-5-carbaldehyde | [1] |

| Synonyms | 5-formyl-1,2,3-benzothiadiazole | [1] |

| CAS Number | 394223-15-5 | [1][3][4] |

| Molecular Formula | C₇H₄N₂OS | [1][2] |

| Molecular Weight | 164.18 g/mol | Calculated |

| SMILES | C1=CC2=C(C=C1C=O)N=NS2 | [1] |

It is crucial to distinguish this compound from its isomer, 2,1,3-Benzothiadiazole-5-carboxaldehyde (CAS No. 71605-72-6), as the position of the nitrogen and sulfur atoms within the heterocyclic ring significantly influences the molecule's chemical reactivity and photophysical properties.[5][6]

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of substituted benzothiadiazoles often relies on building the heterocyclic ring from appropriately functionalized benzene precursors. The parent 1,2,3-benzothiadiazole scaffold is classically prepared via the diazotization of 2-aminothiophenol.[7] For the 5-carboxaldehyde derivative, a plausible synthetic route involves starting with an aniline already containing the desired aldehyde group (or a protected precursor) at the para-position relative to the amino group and ortho to a thiol group.

The Herz reaction provides an alternative pathway where an aniline is treated with disulfur dichloride to form an intermediate that can be subsequently converted to the 1,2,3-benzothiadiazole ring.[7]

Caption: Derivatization potential and application pathways for the scaffold.

The combination of the benzothiadiazole core's favorable pharmacological profile with the synthetic versatility of the carboxaldehyde group makes this molecule a high-value starting material for developing next-generation therapeutics and functional organic materials.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 164.18 g/mol . Its true value for researchers lies in its dual nature: the inherent biological and photophysical relevance of the benzothiadiazole core and the synthetic flexibility afforded by the 5-carboxaldehyde group. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the design and discovery of novel molecules for a range of scientific applications.

References

- This compound | CAS 394223-15-5 | Chemical-Suppliers. (n.d.).

- Products - 2a biotech. (n.d.).

- CAS 394223-15-5 | this compound - Alchem Pharmtech. (n.d.).

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC. (2025, November 12). PubMed Central.

- Buy 2,1,3-benzothiadiazole-5-carbaldehyde from Conier Chem&Pharma Limited - ECHEMI. (n.d.).

- 5-Carbaldehyde-1,2,3-Benzothiadiazole | CAS 71605-72-6 | Chemical-Suppliers. (n.d.).

- Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ - The Royal Society of Chemistry. (n.d.).

- This compound Cas No. - Xiamen Hisunny Chemical Co.,Ltd. (n.d.).

-

1,2,3-Benzothiadiazole - Wikipedia. (n.d.). Retrieved from [Link]

- Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection - Sciforum. (2025, November 12).

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CAS 394223-15-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 5-Carbaldehyde-1,2,3-Benzothiadiazole | CAS 71605-72-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. scbt.com [scbt.com]

- 7. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 1,2,3-Benzothiadiazole-5-carboxaldehyde for Researchers and Drug Development Professionals

Abstract

1,2,3-Benzothiadiazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1][2] Understanding the solubility of these compounds is a critical first step in harnessing their therapeutic and technological potential. This guide provides a comprehensive framework for determining the solubility of 1,2,3-Benzothiadiazole-5-carboxaldehyde, a key intermediate and building block. Moving beyond a simple data sheet, this document offers a detailed, first-principles approach to solubility testing, empowering researchers to generate reliable and reproducible data. We will delve into the theoretical underpinnings of solubility, provide step-by-step experimental protocols for qualitative and quantitative assessment, and discuss the profound implications of solubility data in the context of drug discovery and development.

Introduction: The Significance of the 1,2,3-Benzothiadiazole Scaffold

The 1,2,3-benzothiadiazole core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This structural motif is found in a variety of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The derivatization of the benzothiadiazole ring system, such as through the introduction of a carboxaldehyde group at the 5-position, provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening and the development of novel materials.[4][5]

The journey from a promising chemical entity to a viable drug candidate or functional material is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility fundamentally influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy and application range. A thorough understanding of the solubility profile of this compound is therefore not merely an academic exercise but a crucial prerequisite for its successful application.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some of its likely properties based on its structure and data from isomeric or related compounds. It is a solid at room temperature and is generally soluble in organic solvents.[6] For context, the isomeric compound 2,1,3-benzothiadiazole-5-carbaldehyde has a reported melting point of 90 °C and a boiling point of 291.9 °C at 760 mmHg.[7]

| Property | Value (or anticipated range) | Source / Rationale |

| Molecular Formula | C7H4N2OS | [8] |

| Molecular Weight | 164.18 g/mol | [7] |

| Appearance | Likely a colorless or pale yellow solid | Based on related compounds |

| Melting Point | Expected to be a solid with a defined melting point. The isomer 2,1,3-benzothiadiazole-5-carbaldehyde melts at 90 °C. | [7] |

| Boiling Point | The isomer 2,1,3-benzothiadiazole-5-carbaldehyde boils at 291.9 °C. | [7] |

| General Solubility | Soluble in organic solvents. |

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[9] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

-

Polarity: The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. The 1,2,3-benzothiadiazole ring system, with its heteroatoms (nitrogen and sulfur) and the electron-withdrawing carboxaldehyde group, imparts a degree of polarity to the molecule.

-

Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions and London dispersion forces. The potential for hydrogen bonding is limited as the molecule does not have a hydrogen atom directly bonded to a highly electronegative atom (N, O, F).

-

Solvent Choice Rationale:

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding. The solubility of this compound in water is expected to be low due to its largely aromatic and non-polar hydrocarbon structure, despite the presence of polar functional groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They are often excellent solvents for a wide range of organic compounds, and it is anticipated that this compound will exhibit good solubility in these.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. The aromatic nature of the benzothiadiazole ring suggests some solubility in aromatic solvents like toluene, while solubility in aliphatic solvents like hexane is likely to be lower.

-

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of specific solubility data for this compound, this section provides a robust experimental workflow for its determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and is crucial for selecting appropriate solvents for quantitative analysis and for understanding the compound's acid-base properties.[10]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Spatula

-

A selection of solvents:

-

Deionized Water

-

5% HCl (aq)

-

5% NaOH (aq)

-

5% NaHCO3 (aq)

-

Ethanol

-

Methanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Toluene

-

Hexane

-

Procedure:

-

Sample Preparation: Add approximately 2-5 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Observe the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[9]

-

-

Record Keeping: Meticulously record the observations for each solvent in a table similar to the one below.

Qualitative Solubility Data Table (Template)

| Solvent | Observation (Soluble/Partially Soluble/Insoluble) |

| Deionized Water | |

| 5% HCl | |

| 5% NaOH | |

| 5% NaHCO3 | |

| Ethanol | |

| Methanol | |

| Acetone | |

| DMSO | |

| Dichloromethane | |

| Toluene | |

| Hexane |

Interpreting Acid-Base Solubility:

-

Solubility in 5% HCl: Indicates the presence of a basic functional group (e.g., an amine) that can be protonated to form a more soluble salt.

-

Solubility in 5% NaOH: Suggests the presence of an acidic functional group (e.g., a phenol or carboxylic acid).[11]

-

Solubility in 5% NaHCO3: Indicates a strongly acidic functional group, such as a carboxylic acid.[10]

Caption: A streamlined workflow for the qualitative assessment of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the selected solvent (e.g., 5 mL).

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility.

-

Caption: The shake-flask method for quantitative solubility determination.

Implications for Drug Development and Research

The solubility data generated through these methods have far-reaching implications:

-

Early-Stage Drug Discovery: Solubility data is a key parameter in lead optimization. Compounds with poor solubility may be deprioritized or require significant formulation efforts.

-

Formulation Development: Understanding the solubility in various solvents, including aqueous and organic systems, is essential for developing appropriate dosage forms (e.g., oral solutions, parenteral formulations).

-

In Vitro and In Vivo Studies: The concentration of a compound in biological assays is limited by its solubility. Inaccurate solubility data can lead to misleading results in efficacy and toxicity studies.

-

Chemical Synthesis: Knowledge of solubility is crucial for purification steps such as crystallization and chromatography.[9]

Conclusion

While a definitive, pre-existing datasheet on the solubility of this compound is elusive, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to determine this critical parameter. By following the outlined qualitative and quantitative methods, scientists in drug discovery and materials science can generate the reliable data necessary to advance their research and development efforts. The principles and techniques described herein are broadly applicable to a wide range of organic compounds, making this guide a valuable resource for any chemical research laboratory.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- This compound | CAS 394223-15-5 | Chemical-Suppliers. (n.d.).

- Buy 2,1,3-benzothiadiazole-5-carbaldehyde from Conier Chem&Pharma Limited - ECHEMI. (n.d.).

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

- 1,2,3-Benzothiadiazole - Wikipedia. (n.d.).

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). Molecules, 28(14), 5488.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2020). The Journal of Organic Chemistry, 85(7), 4886-4896.

- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules, 27(9), 2949.

- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022).

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1471-1481.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS 394223-15-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Benzothiadiazole-5-carbaldehyde (CAS 394223-15-5), a heterocyclic building block of significant interest in medicinal chemistry and materials science. The benzothiadiazole scaffold is a privileged structure known for imparting a range of biological activities to its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive aldehyde functional group at the 5-position makes this particular derivative a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases and hydrazones, enabling extensive structure-activity relationship (SAR) studies. This document details the precise nomenclature, structural features, physicochemical properties, a proposed synthetic pathway based on established chemical principles, characterization data, and the strategic application of this compound in research and development.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is foundational to scientific research. This section clarifies the nomenclature and structural isomers of the target compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Benzo[d][1][2]thiadiazole-5-carbaldehyde .

Common synonyms include:

It is critical to distinguish this compound from its isomer, 2,1,3-Benzothiadiazole-5-carbaldehyde (CAS 71605-72-6), as their chemical and electronic properties differ significantly due to the arrangement of the heteroatoms in the thiadiazole ring.[4]

Chemical Structure and Identification

The core of the molecule is a bicyclic system where a benzene ring is fused to a 1,2,3-thiadiazole ring. The aldehyde group (-CHO) is substituted at the 5-position of the benzothiadiazole framework.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 394223-15-5[3] |

| Molecular Formula | C₇H₄N₂OS[3] |

| Molecular Weight | 164.19 g/mol |

| SMILES | O=Cc1cc2c(snn2)cc1[3] |

| InChI Key | BWKIBIZZLRPKFY-UHFFFAOYSA-N |

Sources

The Enduring Legacy of Benzothiadiazole: From 19th Century Discovery to Modern-Day Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiadiazole core, a bicyclic heterocyclic system, has traversed a remarkable journey from its discovery in the 19th century to becoming a privileged scaffold in diverse scientific fields, including medicinal chemistry, materials science, and agrochemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzothiadiazole compounds, with a focus on seminal discoveries, key chemical transformations, and the pioneering scientists who unlocked the potential of this versatile heterocycle.

A Chronicle of Discovery: The Isomeric Forms of Benzothiadiazole

The story of benzothiadiazole begins in the late 19th century with the independent synthesis of its fundamental isomers, each possessing unique properties that would dictate their divergent paths of scientific inquiry.

The Genesis of 2,1,3-Benzothiadiazole: A Foundation for Materials Science

The 2,1,3-benzothiadiazole isomer, also known as piazthiole, has been known since the 19th century.[1] Its initial synthesis, a straightforward and efficient reaction of o-phenylenediamine with thionyl chloride, laid the groundwork for over a century of exploration into its chemical and electronic properties.[1][2] This foundational discovery was pivotal, not only for establishing the existence of this heterocyclic system but also for providing a scalable route to a scaffold that would later become a cornerstone of modern organic electronics.

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system, a consequence of the fused electron-withdrawing thiadiazole ring, is a key determinant of its utility. This intrinsic property facilitates intramolecular charge transfer when combined with electron-donating moieties, a phenomenon that is central to the design of organic semiconductors, solar cells, and light-emitting diodes.[3][4]

The Emergence of 1,2,3-Benzothiadiazole: A Gateway to Agrochemical Innovation

The 1,2,3-benzothiadiazole isomer was also first prepared in the late 19th century, with its synthesis originally reported in 1887 via the diazotization of 2-aminothiophenol.[2] A significant advancement in its synthesis was the development of the Herz reaction, which utilizes more readily available anilines as starting materials.[2] While the initial applications of this isomer were not immediately apparent, its unique biological activity would later be harnessed in the development of a novel class of agrochemicals. A landmark achievement in this area was the discovery and commercialization of Acibenzolar-S-methyl, a derivative of 1,2,3-benzothiadiazole that functions as a plant activator, inducing systemic acquired resistance (SAR) in crops to provide broad-spectrum disease protection.[5][6]

The Dawn of a New Therapeutic Era: 1,2,4-Benzothiadiazine 1,1-Dioxides and the Thiazide Diuretics

Perhaps the most impactful discovery in the history of benzothiadiazole-related compounds was the development of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, which led to the revolutionary class of thiazide diuretics. In the mid-20th century, a team of scientists at Merck Sharp & Dohme, including Karl H. Beyer, John E. Baer, James Sprague, and Frederick Novello, embarked on a research program that would forever change the treatment of hypertension. Their work culminated in the synthesis of chlorothiazide in 1956, which was approved for medical use in 1958.[7] This was followed by the development of hydrochlorothiazide, a more potent analog.[7][8]

The thiazide diuretics were the first orally active, non-mercurial diuretics that could safely and effectively manage hypertension, a major contributor to cardiovascular disease.[7] This groundbreaking discovery earned the research team the Albert Lasker Special Award in 1975 and solidified the importance of the benzothiadiazine 1,1-dioxide core in medicinal chemistry.

Foundational Synthetic Methodologies

The diverse applications of benzothiadiazole compounds are a direct result of the robust and versatile synthetic methods developed over the years. The following section details the seminal synthetic protocols for key benzothiadiazole isomers and their derivatives, providing a practical guide for researchers in the field.

Synthesis of 2,1,3-Benzothiadiazole

The classical and still widely used synthesis of 2,1,3-benzothiadiazole involves the reaction of o-phenylenediamine with thionyl chloride.[1][2]

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

-

Reactants: o-Phenylenediamine, Thionyl Chloride, Pyridine (as solvent and acid scavenger).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-phenylenediamine in an excess of dry pyridine.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of thionyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it into a beaker of ice water.

-

The crude 2,1,3-benzothiadiazole will precipitate. Collect the solid by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by sublimation.

-

-

Causality: The use of two equivalents of thionyl chloride ensures the formation of the thiadiazole ring by reacting with both amino groups of the o-phenylenediamine. Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the reaction to completion.

Caption: Synthesis of 2,1,3-Benzothiadiazole.

Synthesis of 1,2,3-Benzothiadiazole via the Herz Reaction

The Herz reaction provides an alternative and often more practical route to 1,2,3-benzothiadiazoles starting from anilines.[2]

Experimental Protocol: Herz Reaction for 1,2,3-Benzothiadiazole Derivatives

-

Reactants: Substituted Aniline, Disulfur Dichloride.

-

Procedure:

-

Dissolve the substituted aniline in a suitable solvent (e.g., toluene or glacial acetic acid).

-

Slowly add disulfur dichloride to the stirred solution at a controlled temperature (often room temperature or slightly below).

-

The intermediate Herz salt will precipitate.

-

The Herz salt can then be treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form the 1,2,3-benzothiadiazole ring.

-

The final product is isolated and purified by standard techniques such as crystallization or chromatography.

-

-

Causality: The reaction proceeds through the formation of a 1,2,3-benzodithiazolylium chloride (Herz salt) intermediate. Subsequent diazotization and ring closure lead to the formation of the 1,2,3-benzothiadiazole.

Caption: The Herz Reaction Workflow.

Synthesis of Chlorothiazide: A Landmark in Medicinal Chemistry

The synthesis of chlorothiazide, a cornerstone of diuretic therapy, involves a multi-step process starting from 3-chloroaniline.

Experimental Protocol: Synthesis of Chlorothiazide

-

Starting Material: 5-chloro-2,4-disulfamoylaniline.

-

Reagent: Formic acid.

-

Procedure:

-

Suspend 5-chloro-2,4-disulfamoylaniline in formic acid.

-

Heat the suspension to reflux.

-

The cyclization reaction occurs to form the 1,2,4-benzothiadiazine 1,1-dioxide ring.

-

Upon cooling, the chlorothiazide product precipitates from the reaction mixture.

-

The solid is collected by filtration, washed, and dried.

-

-

Causality: Formic acid serves as both the solvent and the source of the carbon atom that forms the C2 position of the benzothiadiazine ring. The heating provides the necessary activation energy for the intramolecular cyclization to occur.

Caption: Synthesis of Chlorothiazide.

The Benzothiadiazole Scaffold in Modern Science

The legacy of the early discoveries in benzothiadiazole chemistry continues to expand into new and exciting areas of research and development.

Medicinal Chemistry: Beyond Diuretics

While the thiazide diuretics remain a significant contribution, the benzothiadiazole scaffold is being explored for a wide range of other therapeutic applications. Its ability to participate in various biological interactions has led to the development of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12] The rigid, planar structure of the benzothiadiazole core provides a robust platform for the design of targeted therapies.

Materials Science: Powering the Future of Electronics

In the realm of materials science, 2,1,3-benzothiadiazole and its derivatives are at the forefront of research into organic electronics.[13][14][15][16] The electron-accepting nature of the benzothiadiazole unit makes it an ideal building block for donor-acceptor polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[13][14][15][16] By tuning the electronic properties of these polymers through chemical modification of the benzothiadiazole core and the choice of donor units, researchers can optimize the performance of these next-generation electronic devices.[13][14][15][16]

Table 1: Key Benzothiadiazole Compounds and Their Applications

| Compound/Class | Isomer/Derivative | Year of Discovery/Development | Key Application(s) |

| Piazthiole | 2,1,3-Benzothiadiazole | 19th Century | Building block for organic electronics |

| Acibenzolar-S-methyl | 1,2,3-Benzothiadiazole | 1990s | Agrochemical (plant activator) |

| Chlorothiazide | 1,2,4-Benzothiadiazine 1,1-dioxide | 1956 | Diuretic, Antihypertensive |

| Hydrochlorothiazide | 1,2,4-Benzothiadiazine 1,1-dioxide | Late 1950s | Diuretic, Antihypertensive |

| Donor-Acceptor Polymers | 2,1,3-Benzothiadiazole based | 2000s-Present | Organic photovoltaics, OFETs |

Future Perspectives

The journey of benzothiadiazole compounds from their initial synthesis in the 19th century to their current status as key components in advanced materials and life-saving medicines is a testament to the power of fundamental chemical research. The versatility of the benzothiadiazole scaffold, with its tunable electronic properties and diverse reactivity, ensures its continued relevance in the years to come. Future research will undoubtedly uncover new applications for this remarkable heterocyclic system, further solidifying its enduring legacy in science and technology.

References

- 2,1,3-Benzothiadiazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,1,3-Benzothiadiazole]

- Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26897800/]

- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - MDPI. [URL: https://www.mdpi.com/2073-4360/15/22/4449]

- Application Notes and Protocols: Synthesis of 4- Methyl-2,1,3-benzothiadiazole-Based Polymers for Organic Field-Effect - Benchchem. [URL: https://www.benchchem.

- Acibenzolar-S-methyl (Ref: CGA 245704) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/6.htm]

- Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. [URL: https://www.researchgate.net/publication/328227013_Chlorinated_213-Benzothiadiazole-Based_Polymers_for_Organic_Field-Effect_Transistors]

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [URL: https://www.researchgate.net/publication/378614488_Recent_Advances_in_Medicinal_Chemistry_with_Benzothiazole-Based_Compounds_An_In-Depth_Review]

- The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession - Benchchem. [URL: https://www.benchchem.

- Acibenzolar-S-methyl - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acibenzolar-S-methyl]

- 1,2,3-Benzothiadiazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,2,3-Benzothiadiazole]

- A Review on Recent Development and biological applications of benzothiazole derivatives. [URL: https://www.researchgate.

- Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction - OpenMETU. [URL: https://open.metu.edu.tr/handle/11511/89570]

- Hydrochlorothiazide synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/58-93-5.html]

- Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Hydrochlorothiazide]

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. [URL: https://www.benthamscience.com/abstract/2021060101]

- WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents. [URL: https://patents.google.

- Synthesis of acibenzolar-S-methyl analogs derived from salicylic acid and 4- hydroxybenzaldehyde: DFT B3LYP computational study - Sciforum. [URL: https://sciforum.net/paper/view/14986]

- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/270457632_A_Comprehensive_Review_in_Current_Developments_of_Benzothiazole-Based_Molecules_in_Medicinal_Chemistry]

- WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents. [URL: https://patents.google.

- A Process For The Preparation Of Hydrochlorothiazide - Quick Company. [URL: https://www.quickcompany.

- ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/286455113_ChemInform_Abstract_213-Benzothiadiazole_and_Derivatives_Synthesis_Properties_Reactions_and_Applications_in_Light_Technology_of_Small_Molecules]

- Synthesis of the plant defense inducer acibenzolar‐S‐methyl (118). - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-the-plant-defense-inducer-acibenzolar-S-methyl-118_fig24_322648585]

- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in - PolyU Institutional Research Archive. [URL: https://ir.polyu.edu.hk/handle/10397/93553]

- Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. [URL: https://www.researchgate.net/publication/343354117_Synthesis_isolation_and_characterization_of_hydrochlorothiazide_dimer_impurity]

- Process for the preparation of thiazole derivatives - European Patent Office - EP 2604268 B1. [URL: https://data.epo.org/publication-server/document?i=EP2604268B1.20150916&pn=EP2604268]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]

- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 7. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 9. jchemrev.com [jchemrev.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Data for 1,2,3-Benzothiadiazole-5-carboxaldehyde: An In-depth Technical Guide

Introduction: The Significance of 1,2,3-Benzothiadiazole-5-carboxaldehyde in Drug Discovery

1,2,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The unique electronic properties of the benzothiadiazole scaffold, arising from the fusion of a benzene ring with a thiadiazole ring, impart a range of biological activities. The introduction of a carboxaldehyde group at the 5-position of the 1,2,3-benzothiadiazole core, yielding this compound (CAS 394223-15-5), creates a versatile pharmacophore and a key intermediate for the synthesis of more complex molecular architectures.[2] The aldehyde functionality serves as a reactive handle for the construction of diverse chemical libraries through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from closely related analogs to provide a robust predictive framework for its characterization. This information is crucial for researchers and scientists engaged in the synthesis, purification, and application of this compound in drug development and materials science.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key functional groups that will dominate its spectroscopic signatures are the aromatic benzothiadiazole ring system and the aldehyde group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three aromatic protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring and the aldehyde group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.0 - 10.2 | Singlet (s) | - |

| H-4 | 8.2 - 8.4 | Doublet (d) | ~8.0 |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| H-7 | 8.4 - 8.6 | Doublet (d) | ~1.5 |

Rationale for Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its predicted downfield shift.

-

Aromatic Protons: The protons on the benzene ring are in a complex electronic environment. The electron-withdrawing nature of both the fused thiadiazole ring and the aldehyde substituent will shift these protons downfield compared to benzene (7.34 ppm). H-4 and H-6 will likely be ortho-coupled, while H-6 and H-7 will exhibit a smaller meta-coupling. The exact assignment would require 2D NMR techniques like COSY and NOESY for confirmation.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-3a | 150 - 155 |

| C-7a | 130 - 135 |

| C-5 | 135 - 140 |

| C-4 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 |

Rationale for Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found in the highly downfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the heteroatoms in the fused ring and the aldehyde substituent. Carbons directly attached to nitrogen and sulfur, as well as the carbon bearing the aldehyde group, are expected to be the most downfield.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the vibrational modes of the aldehyde and the aromatic system.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium, sharp (Fermi doublet) |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong, sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-S stretch | 800 - 700 | Medium |

| C-H bend (aromatic) | 900 - 675 | Strong |

Rationale for Predictions:

-

Aldehyde Group: The C=O stretch of an aromatic aldehyde is typically found at a lower wavenumber than that of an aliphatic aldehyde due to conjugation.[3] The characteristic C-H stretches of the aldehyde group (Fermi doublet) are also expected.[4]

-

Aromatic System: The C-H and C=C stretching vibrations are characteristic of the aromatic ring. The out-of-plane C-H bending vibrations can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular formula is C₇H₄N₂OS, giving a monoisotopic mass of approximately 164.01 g/mol . A prominent molecular ion peak is expected.

-

Major Fragmentation Pathways:

-

Loss of CO (M-28): A common fragmentation for aldehydes, leading to a peak at m/z 136.

-

Loss of N₂ (M-28): Fragmentation of the thiadiazole ring could lead to the loss of a nitrogen molecule, also resulting in a peak at m/z 136. Distinguishing these two fragments would require high-resolution mass spectrometry.

-

Loss of the aldehyde group (M-CHO, M-29): Leading to a fragment at m/z 135.

-

Further fragmentation of the benzothiadiazole ring system.

-

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Materials:

-

This compound (dissolved in a suitable solvent like methanol or acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., ESI or EI)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS.

-

Instrument Setup: Tune the mass spectrometer and set the ESI source parameters (e.g., spray voltage, capillary temperature).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption Data

The extended conjugation in this compound, involving the aromatic rings and the carbonyl group, is expected to result in absorption in the UV region.

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | 250 - 280 | Ethanol or Methanol |

| n → π | 320 - 350 | Ethanol or Methanol |

Rationale for Predictions:

-

The π → π* transitions of the aromatic system will likely appear at shorter wavelengths.

-

The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, will occur at a longer wavelength and is typically of lower intensity. The position of this band can be sensitive to solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent of a known concentration.

-

Instrument Setup: Calibrate the spectrophotometer with a blank (cuvette containing only the solvent).

-

Data Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for this compound. While experimental verification is paramount, this guide offers a solid foundation for researchers and scientists working with this compound, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies for its identification and characterization. The provided protocols offer standardized approaches for obtaining high-quality spectroscopic data, which is essential for ensuring the purity and structural integrity of this important building block in drug discovery and development.

References

-

NIST. (n.d.). 1,2,3-Benzothiadiazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sciforum. (2025). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Eng. Proc.. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 394223-15-5. Retrieved from [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

PMC. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized (a) absorption and (b) emission spectra of benzothiadiazole-based conjugated molecules (compounds 14, 17, 20-25) in chloroform solution (10⁻⁵ M). Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

MDPI. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. Molecules, 26(24), 7585. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Thiadiazole-5-carbaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ. Retrieved from [Link]

-

PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

-